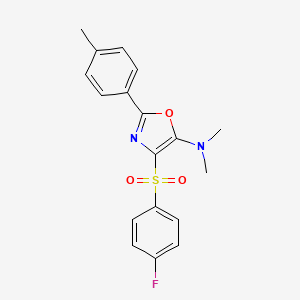

4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine

Description

4-(4-Fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is a synthetic heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-fluorobenzenesulfonyl group at position 4, a 4-methylphenyl group at position 2, and a dimethylamine moiety at position 3. This structure combines sulfonamide and oxazole functionalities, which are associated with diverse biological activities, including anti-inflammatory and enzyme inhibitory properties . The dimethylamine substituent contributes to basicity, influencing solubility and hydrogen-bonding interactions .

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3S/c1-12-4-6-13(7-5-12)16-20-17(18(24-16)21(2)3)25(22,23)15-10-8-14(19)9-11-15/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFHIKPSHOJNCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)N(C)C)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-dimethyl-4-methylphenylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques such as recrystallization or chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and oxazole groups are key to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Benzenesulfonyl derivatives (e.g., ) lack halogen substituents, reducing electrophilicity and possibly diminishing target affinity .

Heterocyclic Core Differences :

- 1,3-Oxazole (target compound) vs. 1,3-thiazole (): Thiazoles generally exhibit higher aromaticity and metabolic resistance due to sulfur’s electronegativity, but oxazoles may offer better solubility .

- Oxadiazine derivatives () show distinct ring strain and reactivity, often linked to antimicrobial applications .

Amine Substituent Impact: N,N-Dimethylamine (target compound) vs. morpholinopropylamine (): Dimethylamine reduces steric hindrance, favoring membrane permeability, while morpholinopropylamine enhances water solubility via tertiary amine protonation .

Key Insights:

- The target compound’s synthesis likely parallels methods in and , involving sulfonylation of oxazole intermediates .

- IR Spectroscopy : Sulfonyl (S=O) stretches (~1350 cm⁻¹) confirm sulfonamide formation, consistent with related compounds ().

- ¹H-NMR : Methyl groups (δ 2.2–2.4) and aromatic protons (δ 7.1–8.5) align with structural analogs ().

Biological Activity

4-(4-Fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 862738-68-9 |

| Molecular Weight | 359.43 g/mol |

| InChI | InChI=1S/C21H21FN2O4S/c1-14... |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl and oxazole moieties play a significant role in facilitating binding to active sites of target proteins. Preliminary studies suggest that the compound may act as an inhibitor in various enzymatic pathways, potentially modulating cellular processes related to cancer and inflammation.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Activity : In vitro studies have shown that the compound exhibits inhibitory effects on LPS-induced secretion of pro-inflammatory cytokines like IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have indicated that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Anticancer Properties : Initial case studies suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cell lines. Research indicates that it may interfere with cell cycle progression, leading to reduced proliferation of cancer cells.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study 1 : A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent.

- Study 2 : Another study focused on the anti-inflammatory effects of the compound, revealing a dose-dependent inhibition of IL-6 and TNF-α production in macrophages stimulated with LPS. The results highlighted its potential for therapeutic use in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.